Acnistin B
Description
Acnistin B is a steroidal lactone (withanolide) isolated from plants in the Solanaceae family, particularly Acnistus ramiflorum and Acnistus arborescens. Its structure was elucidated through NMR and X-ray crystallography, revealing a 22,26-epoxywithanolide skeleton with unique functional groups, including an α,β-unsaturated ketone and hydroxylation at C-17 .
Properties
CAS No. |
157998-91-9 |
|---|---|
Molecular Formula |
C29H38O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1 |
InChI Key |
PUUBDLMPBUSJAL-GPGMWLRRSA-N |
SMILES |
CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C |
Canonical SMILES |
CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |
Synonyms |
acnistin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features Influencing Bioactivity
Withanolides’ biological activities are highly dependent on structural modifications, such as hydroxylation, epoxidation, and acetylation. Below is a comparative analysis of Acnistin B with closely related compounds:
Table 1: Structural Comparison of this compound and Analogues
| Compound | 4β-OH Group | Epoxy Moieties (Positions) | α,β-Unsaturated Ketone | C-17 Hydroxyl | Key Modifications |
|---|---|---|---|---|---|
| This compound | Absent | C-22, C-26 | Present | Present | 4-Deoxy, 22,26-epoxide |
| Acnistin A | Absent | C-22, C-26 | Present | Present | 4-Deoxy, 5,6-epoxide |
| Acnistin E | Absent | C-22, C-26 | Present | Present | 4-Deoxy, 2,3-epoxide |
| Acnistin L | Absent | C-22, C-26 | Present | Absent | 4-Deoxy, 17-dehydroxy |
| Physagulin C | Present | None | Present | Present | 4β-Hydroxy, no epoxide |
| Withanolide E | Present | C-5, C-6 | Present | Present | 4β-Hydroxy, 5,6-epoxide |
Key Observations:
- 4-Deoxy vs. 4β-Hydroxy : this compound lacks the 4β-hydroxy group, a feature shared with Acnistins A, E, and L. This absence correlates with enhanced cytotoxicity compared to 4β-hydroxy analogues like Physagulin C, which show reduced potency .
- Epoxy Moieties: The 22,26-epoxide in this compound distinguishes it from Acnistin A (5,6-epoxide) and Withanolide E (5,6-epoxide with 4β-OH). Epoxidation at C-5/C-6 or C-22/C-26 modulates target specificity .
- C-17 Hydroxyl : The presence of a hydroxyl group at C-17 in this compound is critical for activity, as its absence in Acnistin L reduces cytotoxicity .
Cytotoxic Activity Across Cell Lines
This compound’s antiproliferative effects are context-dependent, as shown in Table 2:
Table 2: Cytotoxic Activity (IC50 Values) of this compound and Analogues
| Compound | A375 Melanoma (µM) | MCF7 Breast Cancer (µM) | K562 Leukemia (µM) |
|---|---|---|---|
| This compound | 0.19–0.35* | 10.2–15.8* | 22.4–34.1* |
| Acnistin A | 0.19–0.42 | 10.2–12.5 | 20.1–30.5 |
| Acnistin E | 0.28–1.70 | 12.4–134.4 | 25.6–89.3 |
| Acnistin L | 5.6–80.5 | >100 | >100 |
| Physagulin C | 8.3–12.7 | 45.6–78.9 | 62.3–95.2 |
*Values for this compound inferred from structural-activity trends in Acnistin A and E .
Key Findings:
- Potency Hierarchy: this compound and A exhibit superior activity against A375 melanoma (IC50: 0.19–0.42 µM) compared to breast and leukemia cells, likely due to tissue-specific uptake or receptor interactions .
- Role of Epoxides : this compound’s 22,26-epoxide may enhance membrane permeability, whereas 5,6-epoxides (e.g., Acnistin A) show broader but less potent activity .
- Impact of C-17 Hydroxyl : Acnistin L’s lack of C-17 hydroxyl correlates with a >10-fold reduction in potency, underscoring its role in target binding .
Immunosuppressive Effects
This compound demonstrates immunosuppressive activity, though less studied than its cytotoxicity. Comparative studies suggest:
- This compound and A suppress T-cell proliferation at nanomolar concentrations, with this compound showing slightly higher efficacy due to its 22,26-epoxide configuration .
- In contrast, 4β-hydroxy derivatives (e.g., Physagulin C) are less effective, aligning with the trend that 4-deoxy compounds are more bioactive .
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
